molecular formula C9H12F3NO2 B6237923 2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 2613384-79-3

2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B6237923
CAS No.: 2613384-79-3
M. Wt: 223.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-{7-oxa-2-azaspiro[35]nonan-2-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and oxazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a ketone, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a base like potassium carbonate.

    Oxazolidine Formation: The oxazolidine ring is formed through a condensation reaction between an amino alcohol and a carbonyl compound, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazolidine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved pharmacokinetic properties.

    Materials Science: Its spirocyclic structure and trifluoromethyl group contribute to its potential use in the development of advanced materials, such as polymers and coatings with enhanced chemical resistance and stability.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The oxazolidine ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one: Similar in structure but with a different position of the oxazolidine ring.

    2,2,2-trifluoro-1-{7-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one: Similar spirocyclic structure with a different ring size.

    2,2,2-trifluoro-1-{7-oxa-2-azaspiro[4.5]dec-2-yl}ethan-1-one: Similar structure with a larger spirocyclic ring.

Uniqueness

2,2,2-trifluoro-1-{7-oxa-2-azaspiro[35]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the position of the oxazolidine ring, which can influence its chemical reactivity and interactions with biological targets

Properties

CAS No.

2613384-79-3

Molecular Formula

C9H12F3NO2

Molecular Weight

223.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.